(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Overview
Description
(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-phenyl-5(4H)-isoxazolone is 354.08518617 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic and Theoretical Studies : Research on arylidene-isoxazolone compounds, including studies on their crystal structure and theoretical analyses using density functional theory (DFT), highlights the significance of these compounds in understanding molecular configurations and electronic properties. The investigations into the configurational isomer models and the impact of substituents on proton affinity offer foundational knowledge that could be applicable to studying compounds like 4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-phenyl-5(4H)-isoxazolone (Brancatelli et al., 2011).
Synthesis and Antimicrobial Evaluation : Another research avenue involves the synthesis and evaluation of compounds for antimicrobial activity. Studies on hydrazides with substituents like nitro, methoxy, and hydroxy indicate a potential for antimicrobial applications, which could extend to isoxazolone derivatives (Kumar et al., 2011).
Nonlinear Optical Properties : The synthesis of isoxazolone-based single crystals and their evaluation for second harmonic generation (SHG) effects showcases the potential of isoxazolone derivatives in optical applications. These compounds have been found to exhibit strong nonlinear optical properties, suggesting uses in photonics and laser technology (Zhang et al., 2015).
Antitubercular and Antimicrobial Agents : The development of 4-thiazolidinone derivatives from isoxazolone precursors and their screening for antitubercular and antimicrobial activities reveal the potential of these compounds in medicinal chemistry. This research highlights the versatility of isoxazolone derivatives in synthesizing compounds with significant biological activity (Samadhiya et al., 2014).
Metal Ion Extraction : Studies on the extraction of metals using isoxazolone derivatives underline their utility in analytical and separation sciences. The extraction behaviors of aluminium, gallium, and indium with isoxazolone compounds demonstrate the role these derivatives can play in metal recovery and environmental remediation (Ishii et al., 1993).
Properties
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-15-10-11(9-14(17(15)21)20(23)24)8-13-16(19-26-18(13)22)12-6-4-3-5-7-12/h3-10,21H,2H2,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVGCEOMGZKPAL-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=NOC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=NOC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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